molecular formula C8H12ClN3O B2599206 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride CAS No. 1420960-81-1

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B2599206
CAS No.: 1420960-81-1
M. Wt: 201.65
InChI Key: HDUGCOUIGRWPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrimidine ring via an oxygen atom

Scientific Research Applications

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its ability to interact with various biological targets.

    Biological Studies: The compound is studied for its potential effects on different biological pathways and its ability to modulate enzyme activity.

    Chemical Biology: Researchers use this compound to probe the function of specific proteins and to study the mechanisms of action of various biological processes.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Future Directions

The future directions for 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

Preparation Methods

The synthesis of 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment to the Pyrimidine Ring: The pyrrolidine ring is then attached to the pyrimidine ring through an oxygen atom. This step often involves the use of a coupling reagent to facilitate the formation of the ether linkage.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine or pyrimidine rings are modified by introducing different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring may also exhibit similar properties and applications.

    Ether-linked Compounds: Other compounds with an ether linkage between two rings can be compared in terms of their chemical and biological properties.

Properties

IUPAC Name

2-pyrrolidin-3-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUGCOUIGRWPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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